Flaviolin

准备方法

黄酮醇可以通过多种方法合成。一种常见的方法涉及使用 III 型聚酮合酶 (PKS) 酶,例如 RppA,它们催化丙二酰辅酶 A 转换为 1,3,6,8-四羟基萘 (THN)。 THN 然后可以自发氧化形成黄酮醇 . 工业生产方法可能涉及使用工程化的 Escherichia coli 菌株来优化黄酮醇及其衍生物的生产 .

化学反应分析

黄酮醇经历几种类型的化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物包括各种黄酮醇衍生物,例如 3,3'-双黄酮醇和 3-橙花醇黄酮醇 .

科学研究应用

Pharmacological Applications

Inhibition of Viral Proteases

Flaviolin has been identified as a promising candidate for inhibiting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus, responsible for COVID-19. Molecular docking studies demonstrated that this compound exhibits a strong binding affinity to 3CLpro, outperforming other tested fungal metabolites. In particular, it formed multiple hydrogen bonds with the protease, indicating a stable interaction that could be leveraged for therapeutic purposes .

Case Study: Molecular Dynamics Simulation

A study conducted using molecular dynamics simulations revealed that this compound maintained consistent hydrogen bonding with 3CLpro throughout the simulation period. The results suggested that this compound's pharmacokinetic properties, such as tissue distribution and potential to cross the blood-brain barrier, are favorable compared to other compounds like N3 . The detailed findings are summarized in Table 1.

| Compound | Binding Affinity (kcal/mol) | Hydrogen Bonds Formed | LogBB |

|---|---|---|---|

| This compound | -9.5 | 6-7 | >0.3 |

| N3 | -8.2 | 6 | <0.3 |

Biotechnological Applications

Biosensor Development

This compound's distinct red coloration has been exploited to develop a colorimetric biosensor for malonyl-CoA levels in microbial systems. This application is particularly useful in metabolic engineering, where monitoring malonyl-CoA can enhance the production of various natural products .

Case Study: Engineering Microbial Strains

In a study involving Escherichia coli, researchers utilized this compound as an indicator for malonyl-CoA accumulation. By knocking down specific genes associated with fatty acid biosynthesis, they successfully increased the production of polyketides and phenylpropanoids such as resveratrol and naringenin. The results indicated significant improvements in yield without extensive metabolic engineering .

Production Enhancement of Valuable Metabolites

This compound not only serves as an inhibitor but also plays a crucial role in enhancing the biosynthesis of other valuable compounds. For instance, it has been shown to stimulate the production of secondary metabolites like 6-methylsalicylic acid and aloesone in engineered strains of E. coli.

Case Study: Yield Improvement

The engineered strains expressing the RppA gene produced this compound at notable titers (up to 26 mg/L), which correlated with enhanced yields of target metabolites. The data from this study is presented in Table 2.

| Metabolite | Yield (mg/L) | Strain |

|---|---|---|

| 6-Methylsalicylic Acid | 440.3 | E. coli (RppA Knockdown) |

| Aloesone | 30.9 | E. coli (RppA Knockdown) |

| Resveratrol | 51.8 | E. coli (RppA Knockdown) |

| Naringenin | 103.8 | E. coli (RppA Knockdown) |

作用机制

The mechanism of action of flaviolin involves its interaction with various molecular targets and pathways. This compound can catalyze oxidative C-C coupling reactions to form highly conjugated pigments, which protect organisms from deleterious effects of UV irradiation . It also interacts with enzymes such as prenyltransferases and cytochrome P450, influencing their activity and function .

相似化合物的比较

Flaviolin is similar to other naphthoquinones, such as 1,4-naphthoquinone and 2-hydroxy-1,4-naphthoquinone . this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties . Other similar compounds include 3,3’-bithis compound and 3-linalylthis compound, which are derivatives of this compound with additional functional groups .

生物活性

Flaviolin, a natural compound classified as a naphthoquinone, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

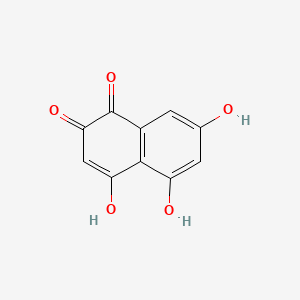

Chemical Structure and Properties

This compound (C₁₄H₈O₃) is characterized by a naphthalene backbone with two hydroxyl groups and a ketone functional group. Its structure allows it to participate in various biochemical reactions, particularly in redox processes.

Biological Activities

This compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial and antifungal properties. Studies have shown that it inhibits the growth of various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism involves the disruption of cell membrane integrity and interference with metabolic pathways.

- Antioxidant Properties : this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

- Anticancer Potential : Research indicates that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. It induces apoptosis (programmed cell death) through the activation of caspases and modulation of signaling pathways involved in cell survival.

- Anti-inflammatory Effects : this compound shows promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property may be beneficial in treating conditions like arthritis and other inflammatory disorders.

The biological activities of this compound can be attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : this compound inhibits specific enzymes involved in metabolic processes, which can lead to the disruption of pathogen growth or cancer cell proliferation.

- Redox Reactions : As a naphthoquinone, this compound can undergo redox cycling, contributing to its antioxidant effects while also generating reactive species that can induce apoptosis in cancer cells.

Antimicrobial Efficacy

A study conducted by Zhao et al. (2016) explored the antimicrobial activity of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Anticancer Activity

In vitro studies on breast cancer cell lines showed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of the intrinsic apoptotic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .

Comparative Table of Biological Activities

常见问题

Basic Research Questions

Q. How is flaviolin utilized as a biosensor for malonyl-CoA quantification in microbial systems?

this compound serves as a colorimetric biosensor for malonyl-CoA by leveraging the enzymatic activity of 1,3,6,8-tetrahydroxynaphthalene synthase (THNS). THNS catalyzes the condensation of five malonyl-CoA molecules into 1,3,6,8-tetrahydroxynaphthalene (THN), which auto-oxidizes to this compound. This compound’s absorbance at 340 nm (OD340) correlates linearly with malonyl-CoA concentration, enabling spectrophotometric quantification . This method is cost-effective compared to HPLC or mass spectrometry, with minimal impact on microbial growth rates (e.g., E. coli doubling time: 52 minutes vs. 55 minutes for wild-type strains) .

Q. What are the key chemical properties of this compound that make it suitable for spectrophotometric assays?

this compound (C₁₀H₆O₅; MW 206.15 g/mol) is a 2,5,7-trihydroxy-1,4-naphthoquinone. Its conjugated aromatic structure allows strong absorption at 340 nm, facilitating rapid quantification. The compound’s stability under aerobic conditions and secretion from microbial cells into the extracellular medium simplify sample preparation .

Q. What is the standard protocol for quantifying this compound in experimental samples?

- Step 1 : Culture microbial strains expressing THNS under controlled conditions.

- Step 2 : Collect supernatant post-incubation.

- Step 3 : Measure OD340 using a spectrophotometer.

- Step 4 : Convert absorbance to this compound concentration via a standard curve (linear range: 0.5–40 mg/L) .

- Step 5 : Calculate malonyl-CoA levels using stoichiometry (5 malonyl-CoA → 1 THN → 1 this compound) .

| OD340 Range | This compound Concentration (mg/L) |

|---|---|

| 0.1–0.5 | 0.5–5 |

| 0.5–1.5 | 5–20 |

| 1.5–2.5 | 20–40 |

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound-based malonyl-CoA measurements and HPLC/MS data?

Discrepancies often arise from THNS enzyme kinetics (e.g., substrate inhibition) or this compound polymerization under high UV exposure. To mitigate:

- Validate THNS activity via enzymatic assays .

- Use reducing agents (e.g., ascorbate) to prevent this compound polymerization .

- Cross-calibrate with HPLC/MS for absolute quantification .

Q. What factors influence this compound yield during scale-up from shake flasks to bioreactors?

Key factors include:

- CO₂ Levels : Optimal this compound production occurs at ~1.6 mM CO₂; higher concentrations saturate THNS activity .

- Oxygen Transfer : Ensure adequate aeration to prevent THN auto-oxidation bottlenecks.

- Bioreactor Geometry : Use baffled reactors to enhance mixing and minimize metabolic heterogeneity .

Q. How does THNS overexpression impact microbial growth and this compound production dynamics?

THNS overexpression in E. coli reduces the doubling time by only 3 minutes (52 vs. 55 minutes), indicating minimal metabolic burden. However, prolonged overexpression (>24 hours) can deplete acetyl-CoA pools, requiring fed-batch strategies to sustain malonyl-CoA flux .

Q. What enzymatic mechanisms govern this compound’s role in oxidative coupling reactions?

Cytochrome P450 enzymes (e.g., CYP158A2) catalyze this compound dimerization into biflaviolins (3,8'-bithis compound and 3,3'-bithis compound). Reaction optimization involves:

- pH control (6.5–7.5) to stabilize enzyme activity.

- Substrate feeding strategies to avoid product inhibition.

- HPLC/MS analysis for product identification .

Q. Methodological Considerations

- Data Contradictions : If OD340 readings plateau despite increasing malonyl-CoA, check for THNS inhibition or this compound aggregation.

- Experimental Design : Include negative controls (e.g., THNS-knockout strains) to confirm this compound specificity .

属性

IUPAC Name |

4,5,7-trihydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-4-1-5-9(6(12)2-4)7(13)3-8(14)10(5)15/h1-3,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPCAGMCQDGQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963960 | |

| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-05-0 | |

| Record name | Flaviolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flaviolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4,5,7-Trihydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVIOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH7ZC8J7OE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。